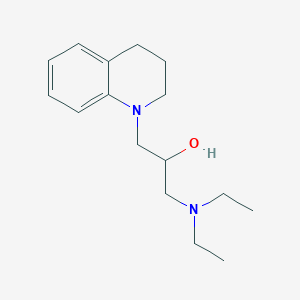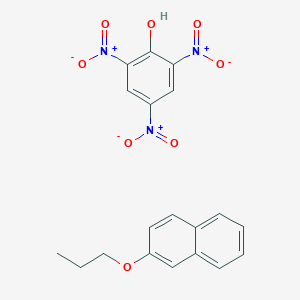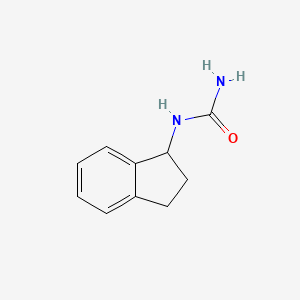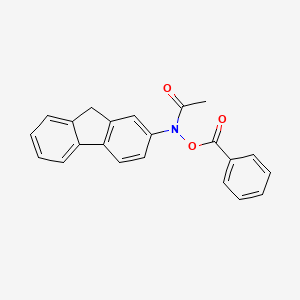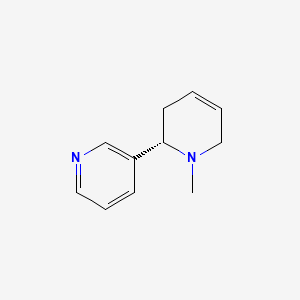
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is a chemical compound with a unique structure that includes a tetrahydropyridine ring fused to a bipyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction followed by hydrogenation to achieve the desired tetrahydropyridine ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .
化学反応の分析
Types of Reactions
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further saturate the bipyridine ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bipyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bipyridines and fully reduced tetrahydropyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in neurodegenerative diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions within cells .
類似化合物との比較
Similar Compounds
Similar compounds include:
1,2,3,6-Tetrahydropyridine: A simpler analog with similar structural features.
2,2’-Bipyridine: A related bipyridine compound without the tetrahydropyridine ring.
1-Methyl-2,3,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine: Another structurally related compound with different ring fusion.
Uniqueness
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is unique due to its specific stereochemistry and the presence of both a tetrahydropyridine and bipyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
5953-51-5 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-[(2S)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C11H14N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h2-5,7,9,11H,6,8H2,1H3/t11-/m0/s1 |
InChIキー |
ATWWUVUOWMJMTM-NSHDSACASA-N |
異性体SMILES |
CN1CC=CC[C@H]1C2=CN=CC=C2 |
正規SMILES |
CN1CC=CCC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)

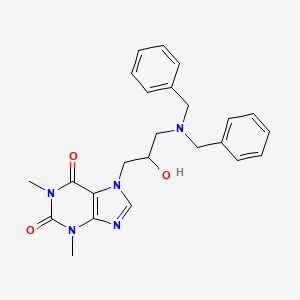

![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
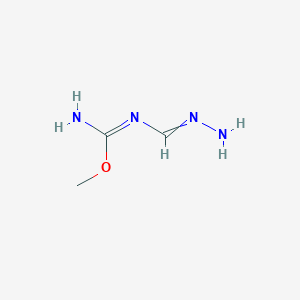
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)

